5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-18-9-4-2-8(3-5-9)6-14-19(16,17)10-7-13-15-11(10)12/h2-5,7,14H,6H2,1H3,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXGMHZMUBXDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide, a compound with the CAS number 1184583-83-2, belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₄N₄O₃S, with a molecular weight of 282.32 g/mol. The structure includes a pyrazole ring substituted with an amino group and a methoxyphenyl moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₃S |
| Molecular Weight | 282.32 g/mol |
| CAS Number | 1184583-83-2 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, this compound has demonstrated significant antiproliferative effects against various cancer cell lines.
-
In Vitro Studies :
- The compound exhibited notable inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth percentages of 54.25% and 38.44%, respectively .
- In contrast, it showed minimal toxicity to normal fibroblasts (GM-6114), indicating a selective action against cancer cells .
-
Mechanism of Action :
- The anticancer activity is believed to be mediated through the inhibition of specific cellular pathways involved in cell proliferation and survival. The introduction of various substituents on the pyrazole ring has been shown to affect its activity, suggesting structure-activity relationships (SAR) that guide further development .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity:
- Cytokine Inhibition : Studies have indicated that derivatives similar to this compound can significantly inhibit pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting potential applications in treating inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives exhibit a range of other pharmacological activities:
- Antioxidant Activity : Compounds in this class have shown promising antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Activity : Some studies have reported that related pyrazole sulfonamides possess antibacterial and antifungal properties, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies and Research Findings
Several studies underscore the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Activity :
- Research on Anti-inflammatory Properties :
Scientific Research Applications
Chemical Properties and Structure
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide features a pyrazole core substituted with an amino group and a methoxyphenyl moiety. The molecular formula is with a molecular weight of approximately 282.32 g/mol. The sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold in drug development .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer therapy. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including HeLa cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | Not specified | |
| Related pyrazole derivatives | Various | 73 - 84 |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies indicate that similar pyrazole derivatives exhibit antifungal properties, particularly against strains of Candida and other fungi. The mechanism typically involves interference with fungal cell membrane synthesis .
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | ≤ 25 | |
| Other pyrazole derivatives | Rhodotorula | ≤ 25 |
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are gaining attention due to their potential in mitigating oxidative stress-related diseases. Research indicates that modifications to the pyrazole structure can enhance antioxidant activity significantly .
Case Study 1: Anticancer Screening
In a systematic screening of various pyrazole derivatives, including the target compound, researchers reported that certain modifications led to enhanced potency against cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions at the molecular level .
Case Study 2: Antifungal Efficacy
A comprehensive evaluation of antifungal activity revealed that compounds similar to this compound exhibited superior efficacy compared to standard antifungal agents like fluconazole. The findings suggest that structural optimization could lead to novel antifungal therapies .
Comparison with Similar Compounds
Structural and Functional Differences
- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (C4-SO₂NH₂) differs significantly from carboxamide (C4-CONH₂) derivatives (e.g., 4a–4c, 6f–6g). Sulfonamides are stronger hydrogen bond acceptors and donors, enhancing interactions with polar residues in proteins .
- Chlorophenyl Groups: Chlorine’s electron-withdrawing nature (e.g., in 4c and 6g) may reduce electron density at the pyrazole core, altering reactivity and binding affinity .
Physicochemical Properties
- Melting Points : Carboxamide derivatives (4a, 4b, 6f, 6g) exhibit melting points ranging from 178–247°C, influenced by substituents. For instance, 4a (N-phenyl) has a higher melting point (247°C) than 4b (N-4-methylphenyl, 178°C), suggesting that bulkier or polar groups enhance crystallinity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines to form the pyrazole core, followed by sulfonylation using sulfonyl chlorides. For example, intermediates like 5-amino-1H-pyrazole-4-sulfonamides can be synthesized via acylation and sulfonylation steps under controlled temperatures (60–80°C) in anhydrous solvents (e.g., DMF or THF) . Optimization includes:
- Using catalysts like triethylamine to enhance sulfonylation efficiency.
- Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the sulfonamide product.
- Monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer :
- ¹H-NMR : Detect aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and sulfonamide NH (δ 10–11 ppm, broad singlet). The pyrazole C-H appears as a singlet near δ 8.0 ppm .
- IR : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and NH₂ vibrations (3450–3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z ~335 (C₁₁H₁₄N₄O₃S) with fragmentation patterns reflecting loss of SO₂ or methoxyphenyl groups .
- Elemental Analysis : Validate purity (C: 39.5%, H: 4.2%, N: 16.7%, S: 9.6%) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating specific biological targets?
- Methodological Answer :
- In Vitro Assays : Use radioligand binding studies (e.g., GPCR targets) to measure IC₅₀ values. For enzyme inhibition, employ kinetic assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the methoxyphenyl or sulfonamide groups. Compare activities to identify critical pharmacophores .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase II) to predict binding modes and affinity .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for sulfonamide-containing pyrazole derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO ≤1% v/v) .
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations .
- Crystallographic Analysis : Resolve 3D structures of protein-ligand complexes to confirm binding interactions, addressing discrepancies in postulated mechanisms .
Q. How can computational methods be integrated with experimental data to predict the toxicity profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, Ames test outcomes, and cytochrome P450 interactions. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability at 10–100 μM) .
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
